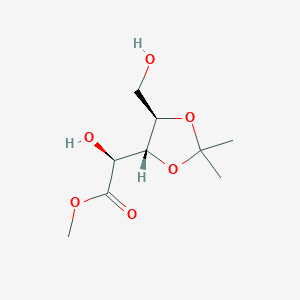

Methyl 3,4-O-Isopropylidene-D-lyxonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3,4-O-Isopropylidene-D-lyxonate is a widely used compound, aiding in studying diverse diseases and conditions encompassing cancer, cardiovascular ailments, and intricate neurological disorders . It is also used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .

Synthesis Analysis

Methyl 3,4-O-Isopropylidene-D-lyxonate is a sugar-derived chiral building block . It is used in the total synthesis of (-)-echinosporin, where it serves as a dihydrofuran substrate .Molecular Structure Analysis

The molecular formula of Methyl 3,4-O-Isopropylidene-D-lyxonate is C9H16O6 . Its average mass is 220.220 Da, and its monoisotopic mass is 220.094681 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3,4-O-Isopropylidene-D-lyxonate, such as its melting point, boiling point, and density, are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis of Branched-chain 2-deoxy Sugars

Methyl 3,4-O-Isopropylidene-D-lyxonate has been used in the synthesis of branched-chain 2-deoxy sugars . The Wittig reaction was applied to methyl 3,4-O-isopropylidene-β-D-erythro-pentopyranosid-2-ulose, leading to the production of unsaturated sugar derivatives .

Preparation of 2-C-methylpentoside Derivatives

The compound has been used in the preparation of two novel isomeric 2-C-methylpentoside derivatives . This was achieved through the condensation of methylenetriphenylphosphorane with a 2-keto sugar derivative .

Synthesis of Nucleosides of 2-deoxy-2-C-methylpentoses

Attempts have been made to utilize Methyl 3,4-O-Isopropylidene-D-lyxonate in the synthesis of nucleosides of 2-deoxy-2-C-methylpentoses . However, these attempts were unsuccessful .

Oxidation Studies

The compound has been used in oxidation studies . For instance, oxidation of methyl 3,4-O-isopropylidene-P-D-arabinopyranoside with ruthenium tetroxide yielded methyl 3,4-O-isopropylidene-~-~-erythro-pentopyranosid-2-~1lose .

Preparation of Dihydrofuran Substrate

Methyl 3,4-O-Isopropylidene-D-lyxonate has been used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .

Commercial Availability

The compound is commercially available and can be purchased for use in various research applications .

Eigenschaften

IUPAC Name |

methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSNEUMZNDKSTN-VQVTYTSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C(=O)OC)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)[C@@H](C(=O)OC)O)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654526 |

Source

|

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-O-Isopropylidene-D-lyxonate | |

CAS RN |

359437-02-8 |

Source

|

| Record name | Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)